molecular formula C9H13Br3N2O2 B6179958 methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide CAS No. 2613384-86-2

methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide

Cat. No. B6179958
CAS RN: 2613384-86-2
M. Wt: 420.9
InChI Key:
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Description

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide, commonly referred to as MBP-DB, is a compound with a variety of scientific and research applications. It has been used in laboratory experiments to study the structure, mechanism of action, and biochemical and physiological effects of various compounds. MBP-DB has several advantages that make it attractive for laboratory use, such as its stability and solubility in aqueous solutions. However, there are also some limitations to its use, such as its potential to cause irritation or toxicity.

Scientific Research Applications

MBP-DB has been used in numerous scientific research applications, such as the study of enzyme structure and function, the study of drug-receptor interactions, and the study of the biochemical and physiological effects of various compounds. In addition, MBP-DB has been used in the synthesis of other compounds, such as bromopyridines, pyridines, and pyridinium salts.

Mechanism of Action

The mechanism of action of MBP-DB is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and nitric oxide synthase. It is also believed to interact with certain receptors, such as G-protein coupled receptors and tyrosine kinase receptors.
Biochemical and Physiological Effects
MBP-DB has been found to have several biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been found to interact with certain receptors, such as G-protein coupled receptors and tyrosine kinase receptors. In addition, MBP-DB has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

MBP-DB has several advantages that make it attractive for laboratory use. It is stable and soluble in aqueous solutions, making it easy to handle and store. It is also relatively inexpensive and widely available. However, there are also some limitations to its use, such as its potential to cause irritation or toxicity. In addition, the mechanism of action of MBP-DB is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

The potential future directions for MBP-DB are numerous. Further research is needed to better understand its mechanism of action and to develop more effective and safe applications. Additionally, further research is needed to investigate the potential therapeutic applications of MBP-DB, such as in the treatment of cancer and other diseases. Additionally, further research is needed to investigate the potential uses of MBP-DB in drug development, such as in the development of new drugs or drug delivery systems. Finally, further research is needed to investigate the potential uses of MBP-DB in biotechnology, such as in the development of new enzymes or proteins.

Synthesis Methods

MBP-DB is synthesized from the reaction of 6-bromopyridine-2-carboxaldehyde and 2-amino-3-methylpropanoic acid in the presence of bromine and a base, such as potassium carbonate. The reaction is conducted in a polar solvent, such as ethanol or methanol, and the product is isolated by filtration. The product is then recrystallized in a polar solvent, such as ethanol or methanol, to obtain pure MBP-DB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide involves the reaction of 6-bromopyridin-2-amine with methyl acrylate followed by reduction and quaternization with hydrobromic acid.", "Starting Materials": [ "6-bromopyridin-2-amine", "methyl acrylate", "sodium borohydride", "hydrobromic acid" ], "Reaction": [ "Step 1: 6-bromopyridin-2-amine is reacted with methyl acrylate in the presence of a base such as sodium hydroxide to form methyl 2-amino-3-(6-bromopyridin-2-yl)acrylate.", "Step 2: The resulting product is then reduced using a reducing agent such as sodium borohydride to form methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate.", "Step 3: The final step involves quaternization of the amine group with hydrobromic acid to form the dihydrobromide salt of methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate." ] }

CAS RN

2613384-86-2

Molecular Formula

C9H13Br3N2O2

Molecular Weight

420.9

Purity

95

Origin of Product

United States

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